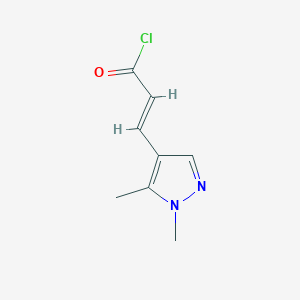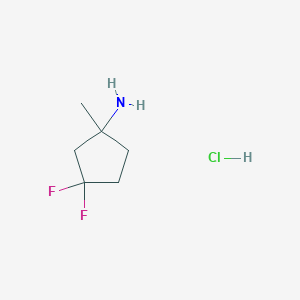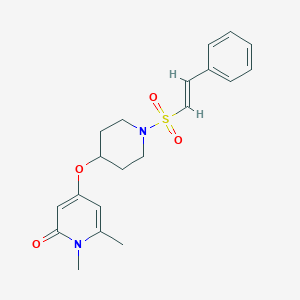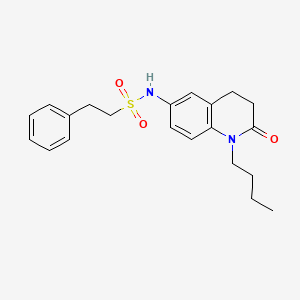![molecular formula C20H15ClN4O2S2 B2705274 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 921541-90-4](/img/structure/B2705274.png)
4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of intermediate compounds (substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides) with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the 1H-NMR of a similar compound showed peaks at 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using various techniques. For example, the melting point of a similar compound was found to be 194–196 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound exhibits significant potential as an anticancer agent. Studies have synthesized derivatives with similar structural frameworks, demonstrating pro-apoptotic activity against cancer cell lines, including melanoma. For instance, derivatives have shown growth inhibition of melanoma cell lines MDA–MB-435, highlighting the compound's potential in cancer therapy. These derivatives have also been evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant for cancer treatment strategies (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
Research into similar structures has led to the development of compounds with notable antimicrobial properties. For example, novel 2-substituted-1Hbenzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, indicating the broader applicability of this chemical structure in combating microbial infections (Khaled R. A. Abdellatif et al., 2013).
Anti-Inflammatory and Analgesic Evaluation
Compounds featuring similar chemical backbones have been synthesized and tested for their anti-inflammatory and analgesic properties. This research underlines the potential of such compounds in the development of new therapeutic agents for the treatment of inflammation and pain. The study found specific derivatives to be more active than reference drugs at certain doses, showcasing the medical relevance of these chemical structures (G. Kumar, N. Singh, 2020).
Electrochemistry and DFT Study
Investigations into ferrocenyl-substituted derivatives related to this compound have provided insights into their electrochemical properties and theoretical understandings through DFT studies. Such research indicates the versatility of this compound's framework for various scientific applications, including materials science (J. Tauchman et al., 2013).
Antibacterial Agents
Research has also focused on designing and synthesizing derivatives as novel classes of promising antibacterial agents. This application is crucial in the ongoing fight against resistant bacterial strains, underscoring the compound's importance in developing new antimicrobials (M. Palkar et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes . COX enzymes are essential for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound this compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the production of prostaglandins, thromboxanes, and prostacyclin, which are key players in the inflammatory response .
Result of Action
The molecular and cellular effects of the action of this compound result in a reduction of inflammation . By inhibiting the COX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in inflammation .
Propiedades
IUPAC Name |
4-chloro-N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c1-11-3-2-4-15-17(11)24-20(29-15)23-16(26)9-14-10-28-19(22-14)25-18(27)12-5-7-13(21)8-6-12/h2-8,10H,9H2,1H3,(H,22,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYGODRVXZGXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2705196.png)
![N-[(2,2-Dimethyl-1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2705197.png)
![N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B2705200.png)
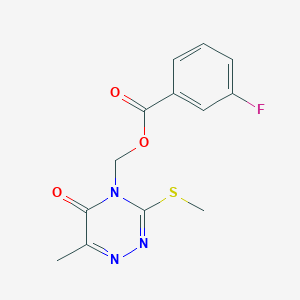
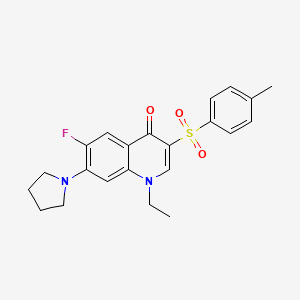

![Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride](/img/structure/B2705208.png)

